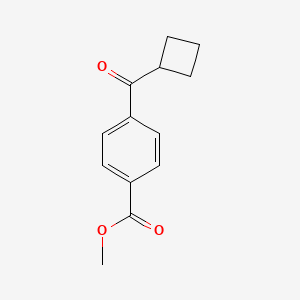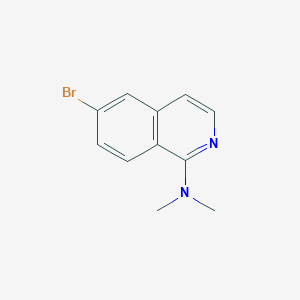![molecular formula C11H11BrN2 B8013040 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8013040.png)
9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
描述
9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is an organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
准备方法
One common synthetic route includes the bromination of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial production methods may involve similar bromination reactions but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
化学反应分析
9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of tetrahydro derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyridoindole derivative .
科学研究应用
9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent.
Biological Research: It is used as a probe to study the biological pathways involving indole derivatives.
Industrial Applications: The compound is used in the synthesis of other complex organic molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets. For instance, in anticancer research, the compound has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival . Molecular docking studies have revealed that the compound binds to the active site of these enzymes, disrupting their function and leading to cell death .
相似化合物的比较
Similar compounds to 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole include other brominated indole derivatives and tetrahydro-pyridoindole compounds. Some examples are:
6-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Similar structure but with the bromine atom at a different position.
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: The non-brominated parent compound.
9-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: A chlorinated analog with potentially different biological activities.
The uniqueness of this compound lies in its specific bromination, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
属性
IUPAC Name |
9-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c12-8-2-1-3-10-11(8)7-6-13-5-4-9(7)14-10/h1-3,13-14H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBGXNMJAQKEBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC3=C2C(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Bromo-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B8012973.png)

![9-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane](/img/structure/B8012987.png)
![2-bromothieno[2,3-c]furan-6(4H)-one](/img/structure/B8012995.png)


![tert-Butyl 6,8-diazabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B8013015.png)


![7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8013033.png)


